molecular formula C19H33NO B14202481 N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide CAS No. 918801-12-4

N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide

Cat. No.: B14202481
CAS No.: 918801-12-4
M. Wt: 291.5 g/mol
InChI Key: GYVHFMWYBRKYJU-UHFFFAOYSA-N
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Description

N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide is an organic compound characterized by a bicyclic structure fused with an amide group. This compound is notable for its unique structural features, which include a bicyclo[2.2.2]octane core and an undec-10-enamide side chain. The bicyclo[2.2.2]octane structure is a rigid, strain-free system that is often found in various natural products and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide typically involves a multi-step process. One common method includes the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclo[2.2.2]octane core, while the ring-closing metathesis is employed to introduce the undec-10-enamide side chain .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and reagents are carefully selected to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alcohols.

Scientific Research Applications

N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as topoisomerase II, which is involved in DNA replication and repair . This inhibition can lead to DNA interstrand cross-linking, thereby increasing its anti-neoplastic activity.

Comparison with Similar Compounds

Similar Compounds

    Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.

    Tropane: Another bicyclic compound with different functional groups.

Uniqueness

N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide is unique due to its specific combination of a bicyclo[2.2.2]octane core and an undec-10-enamide side chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

CAS No.

918801-12-4

Molecular Formula

C19H33NO

Molecular Weight

291.5 g/mol

IUPAC Name

N-(2-bicyclo[2.2.2]octanyl)undec-10-enamide

InChI

InChI=1S/C19H33NO/c1-2-3-4-5-6-7-8-9-10-19(21)20-18-15-16-11-13-17(18)14-12-16/h2,16-18H,1,3-15H2,(H,20,21)

InChI Key

GYVHFMWYBRKYJU-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)NC1CC2CCC1CC2

Origin of Product

United States

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